molecular formula C4H8O B8064745 trans-2,3-Epoxybutane CAS No. 6189-41-9

trans-2,3-Epoxybutane

Cat. No. B8064745
CAS RN: 6189-41-9
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-IMJSIDKUSA-N
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Description

Trans-2,3-Epoxybutane is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 72.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stereochemical Investigations : trans-2,3-Epoxybutane has been instrumental in studying stereochemical relationships and Walden inversion processes, confirming observations about the production of butene isomers (Wilson & Lucas, 1936).

  • Bacterial Enantiomeric Composition Studies : It's used in research to understand the enantiomeric composition of lower epoxyalkanes produced by various bacteria (Weijers, Ginkel, & Bont, 1988).

  • Mutagenicity Testing : Its use in mutagenicity studies, particularly in Salmonella/microsome assays, helps evaluate the effects of structural variations on mutagenicity (Castelain et al., 1993).

  • Ternary Copolymerization Research : Investigations into the copolymerization of carbon dioxide with epoxybutanes, including this compound, enhance understanding of the reactivity of epoxides (Inoue, Matsumoto, & Yoshida, 1980).

  • Catalysis and Stereochemistry : It's utilized in studies focusing on the catalysis and stereocontrol of cycloaddition processes, revealing insights into catalytic pathways and stereochemical regulations (Whiteoak et al., 2013).

  • Gas-Phase Dehydration Studies : Research into the gas-phase dehydration of vicinal diols to epoxides includes this compound, contributing to the understanding of catalytic mechanisms (Kim et al., 2015).

  • Biocatalyst Research : It's used in biotransformation studies by specific bacterial strains, providing insights into enantiopure epoxide production and the stereo-selective enzymes involved (Owens, Karceski, & Mattes, 2009).

  • Reaction Kinetics Analysis : Studies on the thermal gas phase reactions of cis- and this compound contribute to understanding the kinetics and mechanisms of chemical reactions (Flowers & Parker, 1971).

properties

IUPAC Name

(2S,3S)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026528, DTXSID40920536
Record name rel-(2R,3R)-2,3-dimethyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyloxiranato(2-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21490-63-1, 6189-41-9, 10203-50-6
Record name trans-2,3-Dimethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21490-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-epoxy-, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC24244
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244
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Record name rel-(2R,3R)-2,3-dimethyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyloxiranato(2-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,3-dimethyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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